1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a triacylglycerol (TAG) molecule, a type of lipid. It is a major component of cocoa butter, alongside 1,3-dipalmitoyl-2-oleoylglycerol (POP) and 1,3-distearoyl-2-oleoylglycerol (SOS) [, ]. These three TAGs are responsible for many of the desirable properties of cocoa butter, such as its sharp melting point and smooth texture. POS exists as a racemic mixture due to the chiral center at the sn-2 position of the glycerol backbone.
Due to its presence in cocoa butter, POS is a key component in research focused on understanding the crystallization behavior of fats, developing cocoa butter equivalents (CBEs), and exploring the potential for modifying fats and oils for improved nutritional and functional properties [, , ].
1-Palmitoyl-2-oleoyl-3-stearoylglycerol is primarily derived from natural sources such as cocoa butter, where it constitutes a significant portion of the triglycerides present. It belongs to the class of triacylglycerols, which are esters formed from glycerol and three fatty acids. The molecular formula for this compound is with a molecular weight of approximately 884.5 g/mol .
The synthesis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol can be achieved through enzymatic methods, particularly using lipases as catalysts. One notable method involves the use of immobilized fungal lipase (Lipozyme RM IM) in a one-step enzymatic reaction. Key parameters for this synthesis include:
The optimization of these parameters can significantly influence the yield and composition of the resulting triacylglycerols.
The molecular structure of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol features a glycerol backbone esterified with three fatty acids. The distinct arrangement of the fatty acids contributes to its physical properties:
This structural configuration results in a unique melting profile and crystallization behavior, influencing its application in food products such as chocolate .
1-Palmitoyl-2-oleoyl-3-stearoylglycerol participates in various chemical reactions typical for triacylglycerols, including:
The mechanism by which 1-Palmitoyl-2-oleoyl-3-stearoylglycerol functions primarily relates to its role as a fat mimetic in food products. Its specific fatty acid composition allows it to mimic cocoa butter's melting behavior and mouthfeel, making it an ideal candidate for chocolate formulations. The presence of both saturated and unsaturated fatty acids contributes to its stability and texture during processing .
1-Palmitoyl-2-oleoyl-3-stearoylglycerol finds applications across several domains:
Its versatility underscores its significance in both industrial applications and research settings .
Triacylglycerols (TAGs) serve as the primary energy storage molecules in biological systems, providing concentrated reservoirs of metabolic fuel in adipose tissue and seeds. Their high energy density (~9 kcal/g) stems from reduced carbon chains and anhydrous storage, making them evolutionarily superior to glycogen for long-term energy conservation. In plants and animals, TAGs form lipid droplets stabilized by phospholipid monolayers and protein scaffolds, enabling efficient mobilization during metabolic demands. Beyond energy storage, TAGs provide thermal insulation, mechanical protection for organs, and essential fatty acids for membrane biogenesis and signaling molecules. The compartmentalization of fatty acids within the glycerol backbone determines their metabolic fate—fatty acids at the sn-1 and sn-3 positions are preferentially hydrolyzed by pancreatic lipases, while the sn-2 position is conserved for absorption as 2-monoacylglycerols [3] [4].
Natural TAGs exhibit remarkable structural diversity arising from:
This diversity generates distinct TAG "molecular species" like symmetric monounsaturated (e.g., 1,3-dioleoyl-2-palmitoyl-glycerol, POP) and asymmetric mixed-acid types (e.g., POS). Synthetic modification—hydrogenation, fractionation, interesterification—further expands structural possibilities. Chemical interesterification produces random fatty acid distributions, while enzymatic methods yield position-specific products like 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS), where saturated fatty acids flank a central unsaturated one [2] [4].
POS exemplifies the S-U-S (saturated-unsaturated-saturated) triacylglycerol architecture that dominates high-melting fats like cocoa butter (15–23% of total TAGs). Its structure—palmitic acid (C16:0) at sn-1, oleic acid (C18:1) at sn-2, and stearic acid (C18:0) at sn-3—creates distinctive crystallization behaviors critical for chocolate tempering and mouthfeel. POS serves as a model compound for studying:
Research on POS has driven industrial production of cocoa butter equivalents (CBEs), where enzymatic interesterification tailors melting profiles to mimic expensive cocoa butter [2] [3].
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